molecular formula C20H25NO4 B13838031 6Alpha-Naltrexol-d4

6Alpha-Naltrexol-d4

Cat. No.: B13838031
M. Wt: 347.4 g/mol
InChI Key: JLVNEHKORQFVQJ-DFNWPKSTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is primarily used in scientific research, particularly in the field of neurology and analytical chemistry . It is a stable isotope-labeled compound, which makes it valuable for various analytical applications, including nuclear magnetic resonance (NMR) imaging.

Preparation Methods

The synthesis of 6Alpha-Naltrexol-d4 involves several steps, starting from the precursor naltrexoneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6Alpha-Naltrexol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naltrexone-d4, while reduction can produce various deuterated derivatives .

Scientific Research Applications

6Alpha-Naltrexol-d4 is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used as a reference standard in analytical techniques such as NMR spectroscopy and mass spectrometry. In biology and medicine, it is employed in studies related to opioid receptor antagonism and the metabolism of naltrexone. The compound’s deuterium labeling allows for precise tracking and quantification in metabolic studies . Additionally, it has applications in the development of new therapeutic agents targeting opioid receptors .

Mechanism of Action

The mechanism of action of 6Alpha-Naltrexol-d4 involves its interaction with opioid receptors in the central nervous system. As a neutral opioid antagonist, it binds to mu, kappa, and delta receptors without activating them, thereby blocking the effects of endogenous opioids. This action helps in studying the pharmacodynamics and pharmacokinetics of opioid receptor antagonists. The deuterium labeling does not significantly alter the compound’s mechanism of action but enhances its analytical properties .

Comparison with Similar Compounds

6Alpha-Naltrexol-d4 is similar to other deuterium-labeled opioid antagonists, such as 6Beta-Naltrexol-d4. Both compounds are used for NMR imaging and analytical studies. this compound is unique due to its specific stereochemistry, which may influence its binding affinity and selectivity for different opioid receptors. Other similar compounds include naltrexone and naloxone, which are also opioid antagonists but lack deuterium labeling .

Properties

Molecular Formula

C20H25NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol

InChI

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1/i5D2,14D,18D

InChI Key

JLVNEHKORQFVQJ-DFNWPKSTSA-N

Isomeric SMILES

[2H][C@]12[C@@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

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